molecular formula C12H10N2OS B389974 4-[(2-Thienylmethylene)amino]benzamide

4-[(2-Thienylmethylene)amino]benzamide

Cat. No.: B389974
M. Wt: 230.29g/mol
InChI Key: DCLBERGGEJUSRJ-UHFFFAOYSA-N
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Description

4-[(2-Thienylmethylene)amino]benzamide is a Schiff base derivative synthesized via the condensation of 4-aminobenzamide with 2-thiophenecarboxaldehyde. Its synthesis and structural characterization, including IR, NMR, and mass spectral data, are detailed in supplementary materials from a 2021 study . Preliminary biological evaluations suggest moderate antimicrobial activity, though the lack of funding for this research limits the scope of these findings .

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29g/mol

IUPAC Name

4-(thiophen-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C12H10N2OS/c13-12(15)9-3-5-10(6-4-9)14-8-11-2-1-7-16-11/h1-8H,(H2,13,15)

InChI Key

DCLBERGGEJUSRJ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s unique thiophene-imine moiety distinguishes it from related benzamide derivatives. Key structural analogs include:

Compound Substituent Functional Group Key Reference
4-[(2-Thienylmethylene)amino]benzamide Thiophene-imine Amide
4-(Dimethylamino)benzamide Dimethylamino Amide
4-Hydrazinobenzamide Hydrazine Hydrazide

Key Observations :

Key Findings :

  • The target compound’s activity is weaker than 4-(dimethylamino)benzamide, likely due to reduced solubility from the bulky thiophene group .
Physicochemical Properties
Property This compound 4-(Dimethylamino)benzamide
LogP (Lipophilicity) 2.8 1.5
Aqueous Solubility (mg/mL) 0.12 1.8
Melting Point (°C) 178–180 155–157

Analysis :

  • Higher lipophilicity of the thiophene derivative may hinder bioavailability despite enhanced membrane penetration .
  • The dimethylamino analog’s superior solubility aligns with its stronger antimicrobial performance .

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